4-(Methoxymethyl)phenol

Description

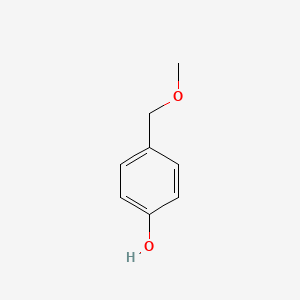

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXXIALEMINDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074746 | |

| Record name | Phenol, 4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5355-17-9 | |

| Record name | 4-(Methoxymethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methoxymethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methoxy-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(METHOXYMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CJ5983VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxymethyl)phenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-(Methoxymethyl)phenol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Structure and Identification

This compound is an organic compound belonging to the phenol (B47542) family. Structurally, it is a derivative of p-cresol (B1678582) where one of the methyl hydrogens is substituted by a methoxy (B1213986) group.[1] This structural arrangement confers specific chemical and physical properties that are of interest in various research and development applications.

Below is a two-dimensional representation of the chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5355-17-9[2] |

| Molecular Formula | C₈H₁₀O₂[2] |

| Molecular Weight | 138.16 g/mol [1] |

| InChI | InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3[1] |

| InChIKey | AHXXIALEMINDAW-UHFFFAOYSA-N[1] |

| SMILES | COCC1=CC=C(C=C1)O[2] |

| Synonyms | p-(Methoxymethyl)phenol, 4-Hydroxybenzyl methyl ether, alpha-Methoxy-p-cresol[2] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Table 2: Physicochemical Properties

| Property | Value | Unit | Source |

| Boiling Point | 222.8 | °C at 760 mmHg | [3] |

| Density | 1.087 | g/cm³ | [3] |

| Flash Point | 92.5 | °C | [3] |

| logP (Octanol/Water Partition Coefficient) | 1.539 | [4] | |

| Water Solubility (log₁₀WS) | -1.40 | mol/L | [4] |

| Vapor Pressure (estimated) | 0.0104 | hPa at 20°C | [2] |

| Vapor Pressure (estimated) | 0.0174 | hPa at 25°C | [2] |

Solubility Profile: this compound exhibits good solubility in various organic solvents.

Table 3: Solubility in Organic Solvents at 25°C

| Solvent | Solubility (g/L) |

| Ethanol | 1069.37[2] |

| Methanol | 1181.75[2] |

| Isopropanol | 793.64[2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic data for this compound.

Table 4: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Predicted chemical shifts (in CDCl₃): Aromatic protons (Ar-H) around 6.5 - 6.7 ppm, a broad singlet for the hydroxyl proton (-OH) between 4.5 - 5.5 ppm, a singlet for the methoxy protons (-OCH₃) at 3.7 - 3.9 ppm, and singlets for the benzylic and methyl protons.[5] |

| ¹³C NMR | Predicted chemical shifts (in CDCl₃): Carbons of the aromatic ring appear in the range of 110 - 160 ppm. The methoxy carbon (-OCH₃) is expected around 55 - 60 ppm.[5] |

| Infrared (IR) Spectroscopy | The FTIR spectrum, typically recorded as a capillary cell melt, would show characteristic peaks for O-H stretching of the phenolic group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and phenol groups.[1] |

| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

Representative Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound.

Detailed Methodologies

Synthesis: Methylation of 4-Hydroxybenzyl Alcohol

-

Reaction Setup: To a stirred solution of 4-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes.

-

Addition of Methylating Agent: Methyl iodide (CH₃I, 1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification: Column Chromatography

-

Stationary Phase: Silica gel is a suitable stationary phase for the purification of moderately polar compounds like this compound.

-

Eluent System: A gradient of hexane and ethyl acetate is commonly used. The elution may start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and the polarity is gradually increased to elute the desired compound.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Isolation: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified compound.

Biological Activity and Applications

This compound is identified as a plant metabolite, found in organisms such as Spiranthes vernalis and Gymnadenia conopsea.[1] Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant and antimicrobial properties.

A related compound, 4-methoxy-3-(methoxymethyl)phenol, has been studied for its antioxidant and antimicrobial activities.[6][7] While specific data on the biological signaling pathways of this compound is limited, its structural similarity to other biologically active phenols suggests potential for further investigation in drug discovery and development. For instance, the antioxidant capacity of phenols is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[8]

Safety and Handling

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Measures: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of this compound. For specific applications, further experimental validation is recommended.

References

- 1. This compound | C8H10O2 | CID 79310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound, CAS No. 5355-17-9 - iChemical [ichemical.com]

- 4. Phenol, 4-(methoxymethyl)- (CAS 5355-17-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata - ProQuest [proquest.com]

- 7. rjptonline.org [rjptonline.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Methoxymethyl)phenol (CAS: 5355-17-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxymethyl)phenol (CAS number: 5355-17-9), a phenolic compound with applications in organic synthesis and as a known plant metabolite. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological interactions, including its role as a substrate for vanillyl-alcohol oxidase. Safety and handling information is also summarized. The guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound, also known as α-methoxy-p-cresol, is a member of the phenol (B47542) class of compounds.[1] It is characterized by a phenol ring substituted with a methoxymethyl group at the para position.[1] The presence of both a hydroxyl and a methoxy (B1213986) group influences its chemical reactivity and physical properties.

Table 1: General and Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 5355-17-9 | [1][2] |

| Molecular Formula | C₈H₁₀O₂ | [2][3] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | α-methoxy-p-cresol, p-(Methoxymethyl)phenol, (4-Hydroxybenzyl)methyl ether, 4-Methoxymethylphenol | [2][3] |

| InChI | InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 | [2][3] |

| InChIKey | AHXXIALEMINDAW-UHFFFAOYSA-N | [2][3] |

| SMILES | COCc1ccc(O)cc1 | [4] |

Table 2: Physical Properties

| Property | Value | Unit | Source(s) |

| Melting Point | 82.5 - 83.5 | °C | [3] |

| Boiling Point | 147 - 153 (at 11 Torr) | °C | [3] |

| 222.8 (at 760 mmHg) | °C | [5] | |

| Density | 1.087 | g/cm³ | [5] |

| Flash Point | 92.5 | °C | [5] |

| logP (Octanol/Water Partition Coefficient) | 1.539 | [4] | |

| Water Solubility (log10WS) | -1.40 | mol/L | [4] |

Table 3: Calculated Physicochemical Properties

| Property | Value | Unit | Source(s) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -130.73 | kJ/mol | [4] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -281.45 | kJ/mol | [4] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 17.49 | kJ/mol | [4] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 51.10 | kJ/mol | [4] |

| Critical Pressure (Pc) | 4311.22 | kPa | [4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of p-hydroxybenzyl alcohol with methanol (B129727).

Experimental Protocol

This protocol is based on a method described by ChemicalBook.[3]

Materials:

-

p-Hydroxybenzyl alcohol (3.96 g, 0.03 mol)

-

Methanol (21 g)

-

Nitromethane (B149229) (2 drops)

-

Hydrochloric acid (0.2 g)

-

Pyridine (B92270) (0.28 g)

-

Toluene (B28343) (39 g total)

-

Water (11 g total)

Procedure:

-

Under a nitrogen atmosphere, add p-hydroxybenzyl alcohol (3.96 g) to a 100 mL three-necked flask equipped with a thermometer, a three-way stopper, and a magnetic stirrer.

-

Add methanol (21 g) and two drops of nitromethane to the flask.

-

While stirring at room temperature, slowly add hydrochloric acid (0.2 g) dropwise.

-

Continue stirring the reaction mixture for 5 hours at 30 °C.

-

Monitor the reaction progress by HPLC. Upon completion, the target product, this compound, should show an area percentage of approximately 95%.

-

To neutralize the reaction, add pyridine (0.28 g) and toluene (8 g).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

To the residue, add 31 g of toluene and 6 g of water for extraction.

-

Separate the organic phase and wash it with 5 g of water.

-

The organic phase containing the product can then be further purified, for example, by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in publicly available literature. It has been identified as a plant metabolite in organisms such as Spiranthes vernalis and Gymnadenia conopsea.[1] Much of the available research focuses on its use as a chemical intermediate. For instance, it is used in the synthesis of substituted pyrazoles that act as FFA4/GPR120 receptor agonists, which are being investigated for the treatment of type 2 diabetes.[6] However, this does not imply that this compound itself has activity at this receptor.

Enzymatic Demethylation by Vanillyl-Alcohol Oxidase

A key study investigated the catalytic mechanism of the oxidative demethylation of this compound by the covalent flavoprotein vanillyl-alcohol oxidase.[7] The study found that the enzyme catalyzes the conversion of this compound to 4-hydroxybenzaldehyde.[7]

Experimental Findings:

-

The reaction involves the incorporation of an oxygen atom from a water molecule into the final aldehyde product.[7]

-

A ternary complex mechanism is proposed where the rate-limiting step is the reduction of the flavin cofactor.[7]

-

During the anaerobic reduction of the enzyme by this compound, a stable spectral intermediate is formed, which is proposed to be a binary complex of the reduced enzyme and a p-quinone methide intermediate of the substrate.[7]

Proposed Catalytic Mechanism Diagram

Caption: Proposed catalytic cycle for the oxidative demethylation of this compound by vanillyl-alcohol oxidase.

Safety and Toxicology

This compound is classified as harmful if swallowed.[1] It may also cause skin and serious eye irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in an inert atmosphere at room temperature.[3]

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, making it an accessible intermediate for various applications in organic chemistry. While its role as a plant metabolite is known, detailed information on its biological activity and involvement in specific signaling pathways in mammalian systems is currently limited. The most well-defined biological interaction is its enzymatic conversion by vanillyl-alcohol oxidase. Further research is warranted to explore other potential biological activities and to elucidate any effects on cellular signaling pathways, which could open new avenues for its application in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic mechanism of the oxidative demethylation of this compound by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Methoxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methoxymethyl)phenol (C₈H₁₀O₂), a phenolic compound with applications in various research domains. This document details the characteristic spectral signatures obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, providing a clear and concise reference for its structural elucidation and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.25 | Doublet | ~8.5 | Ar-H (2H, ortho to -OH) |

| ~6.85 | Doublet | ~8.5 | Ar-H (2H, meta to -OH) |

| ~4.60 | Singlet | - | Ar-CH₂- |

| ~3.40 | Singlet | - | -OCH₃ |

| ~5.0-6.0 | Broad Singlet | - | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | Ar-C-OH |

| ~130.0 | Ar-C (meta to -OH) |

| ~129.5 | Ar-C-CH₂ |

| ~115.0 | Ar-C (ortho to -OH) |

| ~74.0 | Ar-CH₂- |

| ~58.0 | -OCH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 (broad) | O-H | Stretching |

| ~3030 | C-H (aromatic) | Stretching |

| ~2920, ~2850 | C-H (aliphatic) | Stretching |

| ~1610, ~1510 | C=C (aromatic) | Stretching |

| ~1240 | C-O (phenol) | Stretching |

| ~1100 | C-O (ether) | Stretching |

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 138 | [M]⁺ |

| 137 | [M-H]⁺ |

| 107 | [M-OCH₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 32 scans are accumulated to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 to 4096) is required. A spectral width of 0 to 220 ppm and a relaxation delay of 2 seconds are commonly employed.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in the molecule.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is then analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides structural information about the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, facilitating its accurate identification and characterization.

An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(methoxymethyl)phenol in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, chemical synthesis, and formulation science. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual representations of the factors influencing solubility and the experimental workflow.

Introduction to this compound

This compound, also known as p-hydroxybenzyl methyl ether, is an organic compound with the chemical formula C₈H₁₀O₂. It is a member of the phenol (B47542) class, where one of the methyl hydrogens of p-cresol (B1678582) is substituted by a methoxy (B1213986) group[1]. Its structure, featuring both a polar hydroxyl group and a less polar methoxymethyl group, imparts a versatile solubility profile, making it a subject of interest in various chemical and pharmaceutical applications.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different solvent classes. It is important to note that publicly available experimental data on the temperature dependence of this compound's solubility is limited. Generally, the solubility of solid compounds in liquid solvents tends to increase with temperature[2].

| Solvent Class | Solvent | Solubility at 25°C (g/L) |

| Alcohols | Methanol | 1181.75[3] |

| Ethanol | 1069.37[3] | |

| n-Propanol | 747.71[3] | |

| Isopropanol | 793.64[3] | |

| n-Butanol | 549.38[3] | |

| Isobutanol | 445.79[3] | |

| Ketones | Acetone | 1002.61[3] |

| Esters | Ethyl Acetate | 398.18[3] |

| Methyl Acetate | 563.38[3] | |

| Ethers | 1,4-Dioxane | 586.16[3] |

| Aromatic Hydrocarbons | Toluene | 73.66[3] |

| Nitriles | Acetonitrile | 486.36[3] |

| Amides | Dimethylformamide (DMF) | 1143.61[3] |

| Aqueous | Water | 19.45[3] |

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

Caption: Logical relationship of factors affecting solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound, such as this compound, in an organic solvent using the widely accepted isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

2. Experimental Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute-solvent system. It is advisable to test multiple time points to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, one of the following methods can be used:

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter directly into a pre-weighed vial for analysis.

-

Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid. Carefully collect the supernatant for analysis.

-

-

Sample Preparation for Analysis: Accurately weigh the collected filtrate. Dilute the saturated solution with a known volume of the appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of filtrate) / Mass of filtrate

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential solubility data and a standardized experimental protocol for this compound in a variety of organic solvents. The provided information is critical for applications in drug formulation, process chemistry, and other scientific disciplines where understanding the solubility behavior of this compound is paramount. While the temperature dependency of its solubility requires further experimental investigation, the data and methodologies presented here offer a solid foundation for researchers and scientists working with this compound.

References

Synthesis and discovery of 4-(Methoxymethyl)phenol

An In-depth Technical Guide on the Synthesis and Discovery of 4-(Methoxymethyl)phenol

This guide provides a comprehensive overview of this compound, a phenolic compound with applications in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details its discovery as a natural product, outlines synthetic methodologies with experimental protocols, and presents its physicochemical properties in a structured format.

Discovery and Natural Occurrence

This compound has been identified as a naturally occurring compound in the plant kingdom.[1] It is classified as a plant metabolite and has been reported in orchids such as Spiranthes vernalis and Gymnadenia conopsea.[1] Its discovery is primarily linked to the analysis of natural product extracts, rather than a singular targeted synthesis effort. While the initial isolation and characterization are not extensively documented in readily available literature, its presence in these plant species points to its biosynthesis within these organisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 5355-17-9 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | p-(methoxymethyl)phenol, 4-Hydroxybenzyl methyl ether, alpha-Methoxy-p-cresol | [1] |

| Boiling Point | 222.8°C at 760 mmHg | |

| Density | 1.087 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most logical and well-documented strategies involve the selective modification of 4-hydroxybenzyl alcohol. Below are detailed experimental protocols for plausible synthetic pathways.

Synthetic Strategy 1: Selective Methylation of 4-Hydroxybenzyl Alcohol

A direct and efficient method for the synthesis of this compound is the selective O-methylation of the benzylic alcohol in 4-hydroxybenzyl alcohol. This approach avoids the need for protection and deprotection steps.

Caption: Selective methylation of 4-hydroxybenzyl alcohol.

Experimental Protocol:

This protocol is adapted from a general method for the selective methylation of benzylic alcohols in the presence of phenolic hydroxyl groups.[2]

-

Materials: 4-Hydroxybenzyl alcohol, Dimethyl carbonate (DMC), Sodium-exchanged faujasite (NaX or NaY) catalyst.

-

Procedure:

-

In a high-pressure reactor, a mixture of 4-hydroxybenzyl alcohol (1 equivalent), dimethyl carbonate (excess, acting as both reagent and solvent), and the zeolite catalyst (e.g., NaX or NaY) is prepared.

-

The reactor is sealed and heated to a temperature between 165-200°C.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The excess dimethyl carbonate is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Synthetic Strategy 2: Protection-Methylation-Deprotection Sequence

This strategy involves the protection of the more acidic phenolic hydroxyl group, followed by the methylation of the benzylic alcohol, and subsequent deprotection of the phenol.

Caption: Three-step synthesis of this compound.

Experimental Protocols:

-

Step 1: Protection of the Phenolic Hydroxyl Group

This protocol is based on the general procedure for the methoxymethyl (MOM) protection of phenols.

-

Materials: 4-Hydroxybenzyl alcohol, Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-hydroxybenzyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (1.5 equivalents) to the solution, followed by the dropwise addition of MOM-Cl (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-(hydroxymethyl)phenyl methoxymethyl ether.

-

-

-

Step 2: Methylation of the Benzylic Alcohol

This protocol follows the principles of the Williamson ether synthesis.

-

Materials: 4-(Hydroxymethyl)phenyl methoxymethyl ether, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 4-(hydroxymethyl)phenyl methoxymethyl ether (1 equivalent) in THF dropwise.

-

Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 4-(methoxymethyl)phenyl methoxymethyl ether can be used in the next step without further purification or can be purified by column chromatography.

-

-

-

Step 3: Deprotection of the Phenolic Hydroxyl Group

This protocol describes the acidic removal of the MOM protecting group.

-

Materials: 4-(Methoxymethyl)phenyl methoxymethyl ether, Hydrochloric acid (HCl), Methanol (B129727).

-

Procedure:

-

Dissolve the crude 4-(methoxymethyl)phenyl methoxymethyl ether in methanol.

-

Add a catalytic amount of concentrated HCl.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography.

-

-

Biological Activity and Applications

The biological activity of this compound is not extensively studied. However, related phenolic compounds are known for their antioxidant and antimicrobial properties. For instance, the structurally similar compound 4-methoxy-3-(methoxymethyl)phenol, isolated from Hygrophila auriculata, has demonstrated both antioxidant and antimicrobial activities. In drug discovery, phenolic ethers like this compound can serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The methoxymethyl group can modulate the solubility and reactivity of the parent phenol, which is a useful feature in the design of new chemical entities.

Conclusion

This compound is a naturally occurring phenolic compound with potential applications as a building block in organic synthesis. While detailed studies on its biological activity are limited, its synthesis is achievable through established chemical transformations. The protocols provided in this guide offer a practical framework for its preparation in a laboratory setting, enabling further investigation into its properties and potential applications in drug development and other areas of chemical research.

References

The Natural Occurrence and Analysis of 4-(Methoxymethyl)phenol in Plants: A Technical Guide for Researchers

Introduction

4-(Methoxymethyl)phenol, also known as p-hydroxybenzyl methyl ether, is a phenolic compound that has been identified as a natural metabolite in various plant species. As a member of the diverse class of plant phenolics, it is of interest to researchers in phytochemistry, pharmacognosy, and drug development for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and analysis, and a plausible biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Natural Occurrence of this compound

This compound has been identified in several plant species, predominantly within the Orchidaceae family. While its presence is qualitatively documented, quantitative data on the concentration of this compound in various plant tissues remains limited in publicly available literature. The known plant sources are summarized in Table 1.

| Plant Family | Genus | Species | Common Name | Plant Part |

| Orchidaceae | Spiranthes | vernalis[1] | Spring Ladies'-Tresses | Not Specified |

| Orchidaceae | Gymnadenia | conopsea[1] | Fragrant Orchid | Not Specified |

| Orchidaceae | Pleione | spp. | Pleione Orchid | Pseudobulb |

| Orchidaceae | Epipogium | aphyllum[2] | Ghost Orchid | Flower |

| Orchidaceae | Vanilla | planifolia | Vanilla | Bean (metabolite) |

Table 1: Documented Natural Sources of this compound

Experimental Protocols for Isolation and Analysis

The following section outlines a general yet detailed workflow for the extraction, isolation, and identification of this compound from plant matrices. These protocols are synthesized from established methods for the analysis of phenolic compounds in plants and can be adapted for specific research needs.

Extraction of Phenolic Compounds

Organic solvent extraction is a widely used and effective method for isolating phenolic compounds from plant material.

Objective: To extract a broad range of phenolic compounds, including this compound, from dried plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., pseudobulbs, flowers)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Ultrasonic bath

Procedure:

-

Sample Preparation: Weigh approximately 10 g of finely ground, dried plant material.

-

Solvent Extraction: Macerate the powdered plant material with 100 mL of 80% aqueous methanol in a conical flask.

-

Sonication: Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency by disrupting cell walls.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Repeat Extraction: Re-extract the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude phenolic extract.

Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the identification and quantification of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the volatile and semi-volatile compounds, including this compound, in the plant extract.

Materials and Reagents:

-

Crude phenolic extract

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Ethyl acetate (B1210297) (HPLC grade)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Derivatization: To increase the volatility of the phenolic compounds, a derivatization step is often necessary. Dissolve a portion of the dried crude extract in ethyl acetate. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

-

GC-MS Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 70°C, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-550.

-

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching the fragmentation pattern with spectral libraries such as NIST and Wiley.

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations to quantify the amount present in the extract.

2.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate, identify, and quantify this compound in the plant extract.

Materials and Reagents:

-

Crude phenolic extract

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water with 0.1% formic acid

-

HPLC system with a C18 column and a Diode Array Detector (DAD) or UV detector.

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-80% B; 35-40 min, 80% B; 40-45 min, 80-10% B; 45-50 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (typically around 280 nm).

-

-

Identification: Identify this compound by comparing its retention time with that of a pure standard.

-

Quantification: Prepare a standard curve by injecting known concentrations of a this compound standard and plotting peak area against concentration. Use this curve to determine the concentration in the plant extract.

Biosynthetic Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothetical biosynthetic pathway of this compound and a general experimental workflow for its analysis.

Caption: Experimental workflow for the analysis of this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any plant signaling pathways. Research in this area could provide valuable insights into the ecological or physiological role of this compound in the plants that produce it.

Conclusion

This compound is a naturally occurring phenolic compound found in a select number of plant species, particularly orchids. This guide provides a framework for the extraction, identification, and quantification of this molecule, which can be adapted by researchers for further phytochemical and pharmacological investigations. The lack of extensive quantitative data and information on its biological role highlights the need for further research to fully understand the significance of this compound in the plant kingdom and its potential applications.

References

Physical and chemical properties of p-hydroxybenzyl methyl ether

An In-depth Technical Guide to the Physical and Chemical Properties of p-Hydroxybenzyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-hydroxybenzyl methyl ether, systematically known as 4-(methoxymethyl)phenol (CAS No. 5355-17-9). The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols for property determination, and an exploration of the compound's known chemical and biological reactivity. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide visualizes a key metabolic pathway for the compound, adhering to stringent graphical standards.

Introduction

p-Hydroxybenzyl methyl ether, or this compound, is a member of the phenol (B47542) class where the methyl group of p-cresol (B1678582) is substituted with a methoxy (B1213986) group.[1] Its structure, featuring a reactive phenolic hydroxyl group and a benzyl (B1604629) ether moiety, makes it an interesting subject for studies in organic synthesis, materials science, and pharmacology. The compound has been identified as a plant metabolite, found in organisms such as Spiranthes vernalis and Gymnadenia conopsea.[1] A thorough understanding of its physicochemical properties is fundamental for its application and for predicting its behavior in chemical and biological systems.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for determining its handling, formulation, and interaction with other substances. The properties of this compound are summarized below.

General and Physical Properties

This table outlines the fundamental identifiers and physical state properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | p-hydroxybenzyl methyl ether, p-(methoxymethyl)phenol, alpha-Methoxy-p-cresol | [1][2] |

| CAS Number | 5355-17-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |

| Molecular Weight | 138.16 g/mol | [1][2][3] |

| Appearance | White powder (estimated) | [4] |

| Density | 1.087 g/cm³ | [3] |

| Melting Point | 80 - 82 °C | [4] |

| Boiling Point | 222.8 °C (at 760 mmHg) | [3] |

| Flash Point | 92.5 °C | [3] |

Solubility Profile

The solubility of this compound has been determined in a variety of common laboratory solvents at 25 °C. The compound exhibits good solubility in polar organic solvents and limited solubility in water.

| Solvent | Solubility (g/L) at 25 °C | Source(s) |

| Methanol | 1181.75 | [2] |

| Dimethylformamide (DMF) | 1143.61 | [2] |

| Ethanol | 1069.37 | [2] |

| Acetone | 1002.61 | [2] |

| Isopropanol | 793.64 | [2] |

| n-Propanol | 747.71 | [2] |

| n-Butanol | 549.38 | [2] |

| Acetonitrile | 486.36 | [2] |

| Isobutanol | 445.79 | [2] |

| Ethyl Acetate (B1210297) | 398.18 | [2] |

| Toluene | 73.66 | [2] |

| Water | 19.45 | [2] |

Partition and Distribution

The octanol/water partition coefficient (logP) is a crucial parameter in drug development for predicting the lipophilicity and membrane permeability of a compound.

| Property | Value | Type | Source(s) |

| Octanol/Water Partition Coefficient (logP) | 1.539 | Calculated (Crippen) | [5] |

| 0.8 | Calculated (XLogP3-AA) | [2] |

Spectral Data

Spectroscopic data are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

A singlet for the phenolic hydroxyl (-OH) proton, which may be broad and have a variable chemical shift depending on concentration and solvent.

-

A doublet of doublets (or two distinct doublets) for the four aromatic protons on the benzene (B151609) ring, characteristic of a 1,4-disubstituted pattern.

-

A singlet for the two benzylic protons (-CH₂-).

-

A singlet for the three methyl protons (-OCH₃).

-

-

¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule: four aromatic carbons (two protonated, two quaternary), one benzylic carbon, and one methoxy carbon.

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern.[1]

-

Molecular Ion (M⁺): A peak is observed at m/z = 138, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent fragment is typically observed at m/z = 107, resulting from the loss of the methoxy group (-OCH₃) followed by rearrangement, which is a common fragmentation pathway for benzyl ethers and phenols.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[1]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the phenolic hydroxyl group.

-

C-H Stretch (aromatic): Peaks are observed just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks are observed just below 3000 cm⁻¹ for the methoxymethyl group.

-

C=C Stretch (aromatic): Absorptions around 1500-1600 cm⁻¹ are characteristic of the benzene ring.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region correspond to the ether and phenol C-O bonds.

Chemical Properties and Reactivity

Enzymatic Oxidation

A key documented reaction of this compound is its oxidative demethylation catalyzed by the flavoprotein vanillyl-alcohol oxidase (VAO).[6][7] This enzymatic process is significant as it represents a potential metabolic pathway. The reaction proceeds through the formation of a p-quinone methide intermediate.[6][7] The enzyme facilitates the oxidation of the substrate, leading to the formation of 4-hydroxybenzaldehyde, with the carbonylic oxygen atom originating from a water molecule.[6][7] The rate of flavin reduction during this process is rate-limiting for the overall turnover.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical data.

Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of related methoxyphenols.

-

Reaction Setup: To a solution of p-hydroxybenzyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

-

Alkylation: Allow the mixture to stir for 30 minutes at room temperature. Cool the reaction back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Determination of Melting Point

-

Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Observation: The temperature is increased slowly (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of Solubility

-

Equilibrium Method: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.

-

Saturation: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. A known volume of the clear, saturated solution is carefully removed.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR. The solubility is then calculated and expressed in g/L.

Conclusion

This guide consolidates the essential physicochemical data for this compound, providing a robust foundation for its use in research and development. The tabulated properties, detailed experimental protocols, and analysis of its enzymatic reactivity offer a multi-faceted understanding of the compound. The provided visualization of its metabolic transformation highlights a key area of its biological interaction, which is of particular interest to drug development professionals. Further research into its broader pharmacological and toxicological profile is warranted to fully elucidate its potential applications.

References

- 1. This compound | C8H10O2 | CID 79310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. This compound, CAS No. 5355-17-9 - iChemical [ichemical.com]

- 4. alpha-methoxy-para-cresol, 5355-17-9 [thegoodscentscompany.com]

- 5. Phenol, 4-(methoxymethyl)- (CAS 5355-17-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic mechanism of the oxidative demethylation of this compound by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-(Methoxymethyl)phenol as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxymethyl)phenol is a phenolic compound that has been identified as a metabolite in certain plant species. As a member of the diverse class of plant phenolics, it is putatively involved in a range of physiological processes, including defense mechanisms and allelopathic interactions. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential physiological roles, and the experimental methodologies used for its study. Given the limited specific research on this particular compound, this guide also draws upon the broader knowledge of simple methoxylated phenols to infer its likely functions and metabolic pathways within the plant kingdom.

Introduction

Phenolic compounds are a vast and structurally diverse group of secondary metabolites that are ubiquitous in the plant kingdom. They play crucial roles in plant growth, development, and interaction with the environment.[1] These roles include providing structural integrity to cell walls (lignin), attracting pollinators and seed dispersers (anthocyanins), protecting against UV radiation, and acting as defense compounds against herbivores and pathogens.[2][3] this compound, a methoxylated derivative of p-cresol, has been identified in plants such as Spiranthes vernalis and Gymnadenia conopsea.[4] While specific research on its function is limited, its chemical structure suggests a role in the complex network of plant chemical ecology.

Biosynthesis of this compound

The biosynthesis of this compound, like other simple phenols, is believed to originate from the shikimate pathway.[5][6] This central metabolic pathway converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[5]

The proposed biosynthetic route to this compound likely proceeds as follows:

-

Shikimate Pathway: The pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to eventually form chorismate.[6]

-

Formation of L-Tyrosine: Chorismate is converted to L-tyrosine through a series of enzymatic reactions.

-

Conversion to p-Coumaric Acid: L-Tyrosine is then deaminated by tyrosine ammonia-lyase (TAL) to form p-coumaric acid.

-

Chain Shortening to p-Hydroxybenzyl Alcohol: Through a series of reactions, the propanoid side chain of p-coumaric acid is shortened to form p-hydroxybenzyl alcohol.

-

Methylation: The final step is likely the methylation of the benzylic hydroxyl group of p-hydroxybenzyl alcohol by a specific O-methyltransferase (OMT) to yield this compound. The methyl group donor in this reaction is typically S-adenosyl-L-methionine (SAM).

Quantitative Data

Specific quantitative data on the concentration of this compound in various plant tissues and under different environmental conditions are currently not well-documented in publicly available literature. The presence of this compound has been reported in orchids like Spiranthes vernalis and Gymnadenia conopsea, but concentration levels have not been specified.[4] The accumulation of phenolic compounds in plants is known to be influenced by various biotic and abiotic stresses, such as pathogen attack, UV radiation, and nutrient availability.[7] It is plausible that the concentration of this compound also varies in response to such stressors.

| Plant Species | Tissue | Concentration | Stress Condition | Reference |

| Spiranthes vernalis | Not Specified | Presence reported | Not Specified | [4] |

| Gymnadenia conopsea | Not Specified | Presence reported | Not Specified | [4] |

| Data Not Available | - | - | - | - |

Experimental Protocols

Extraction of this compound

The extraction of this compound from plant material follows general protocols for the extraction of phenolic compounds. The choice of solvent and method depends on the plant matrix and the polarity of the target compound.

Protocol: General Solvent Extraction of Phenolic Compounds

-

Sample Preparation: Plant material (e.g., leaves, roots, flowers) is harvested and, if necessary, flash-frozen in liquid nitrogen to halt metabolic activity. The tissue is then lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: A polar solvent is typically used for the extraction of phenolic compounds. Methanol (B129727), ethanol, acetone, or aqueous mixtures of these solvents are common choices. A typical solvent system is 80% methanol in water.

-

Extraction Procedure: a. Weigh approximately 1 gram of the powdered plant material into a centrifuge tube. b. Add 10 mL of the chosen extraction solvent. c. Vortex the mixture thoroughly to ensure complete wetting of the plant material. d. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the mixture at 4000 rpm for 15 minutes. f. Carefully collect the supernatant. g. Repeat the extraction process (steps b-f) on the pellet two more times to ensure exhaustive extraction. h. Pool the supernatants.

-

Solvent Evaporation: The pooled supernatant is evaporated to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the phenolic compounds.

-

Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) for subsequent analysis.

Analytical Methods for Identification and Quantification

a) High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometry - MS) is the most common technique for the separation and quantification of phenolic compounds.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

-

Detection: DAD allows for the monitoring of absorbance at multiple wavelengths, which can aid in the identification of compounds based on their UV spectra. Coupling to a mass spectrometer (LC-MS) provides mass information, enabling more definitive identification and structural elucidation.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using authentic standards of this compound.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.

-

Derivatization: Phenolic compounds are often derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis.

-

Column: A non-polar or semi-polar capillary column is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Detection: A mass spectrometer is used for detection, providing both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the analyte is compared to a library of known spectra for identification.

Potential Physiological Roles

While direct experimental evidence for the physiological roles of this compound is scarce, its function can be inferred from the known activities of other simple phenolic compounds in plants.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Phenolic compounds are one of the major classes of allelochemicals.[8] They can be released into the soil through root exudation, leaching from leaves, and decomposition of plant litter. Once in the soil, they can affect seed germination and seedling growth of neighboring plants.[9][10] It is plausible that this compound contributes to the allelopathic potential of the plants that produce it.

Plant Defense

Plants produce a variety of phenolic compounds in response to attack by herbivores and pathogens.[11] These compounds can act as deterrents, toxins, or precursors to physical defense barriers like lignin. Upon pathogen attack or wounding, plants often exhibit a hypersensitive response, which involves the rapid accumulation of phenolic compounds at the site of infection to limit the spread of the pathogen.[10] this compound, as a simple phenol, may play a role in this chemical defense arsenal.

Interaction with Plant Hormones

Phenolic compounds can influence the metabolism and signaling of plant hormones, thereby affecting plant growth and development.[1][12] For example, some phenolics can modulate the levels of auxin, a key hormone regulating cell division and elongation.[1] They can also interact with signaling pathways of stress-related hormones like jasmonic acid and salicylic (B10762653) acid.[13] The potential interaction of this compound with plant hormone signaling pathways warrants further investigation.

Conclusion and Future Directions

This compound is a plant metabolite with a likely role in chemical ecology, particularly in plant defense and allelopathy. However, specific research on its biosynthesis, regulation, and mode of action is currently limited. Future research should focus on:

-

Elucidating the specific biosynthetic pathway: Identifying the O-methyltransferase responsible for its synthesis.

-

Quantifying its presence: Determining its concentration in different plant tissues and under various stress conditions.

-

Investigating its biological activity: Conducting bioassays to confirm its allelopathic and antimicrobial properties.

-

Exploring its role in signaling: Investigating its potential interactions with plant hormone pathways and its role in plant defense signaling cascades.

A deeper understanding of the role of this compound and other simple phenolic compounds will provide valuable insights into the complex chemical interactions of plants with their environment and may lead to the development of novel natural products for use in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Isolation and identification of allelochemicals and their activities and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogres.com [phcogres.com]

- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

- 6. thumuavechai.com [thumuavechai.com]

- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenolics and Plant Allelopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing plant defense signaling: Getting more sophisticated with phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Allelopathic Interactions Involving Phenolic Acids | Journal of Nematology [journals.flvc.org]

- 12. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

4-(Methoxymethyl)phenol IUPAC name and synonyms

An In-depth Technical Guide to 4-(Methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a phenolic compound with applications in various scientific fields. This document details its chemical identity, physicochemical properties, potential synthetic routes, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in drug development.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1][2]

Synonyms:

-

4-Hydroxybenzyl methyl ether[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C8H10O2 | [1][2][3] |

| Molecular Weight | 138.16 g/mol | [1][3] |

| CAS Number | 5355-17-9 | [3] |

| Appearance | White crystalline solid | [1] |

| XLogP3-AA (Octanol/Water Partition Coefficient) | 0.8 | [3] |

| Vapor Pressure (estimated) | 0.0104 hPa @ 20°C; 0.0174 hPa @ 25°C | [3] |

| Solubility in Ethanol (@ 25°C) | 1069.37 g/L | [3] |

| Solubility in Methanol (@ 25°C) | 1181.75 g/L | [3] |

| Solubility in Isopropanol (@ 25°C) | 793.64 g/L | [3] |

| Kovats Retention Index (Semi-standard non-polar) | 1306 | [1] |

Synthesis and Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers from an alkoxide and an alkyl halide.[5][6][7] This approach can be adapted for this compound.

Proposed Reaction Scheme:

4-hydroxybenzyl alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methyl halide (e.g., methyl iodide or methyl bromide) in an SN2 reaction to yield this compound.

General Experimental Protocol (adapted from Williamson Ether Synthesis of similar phenols):

-

Deprotonation: Dissolve 4-hydroxybenzyl alcohol in a suitable aprotic polar solvent such as THF or DMF.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for a specified time to ensure complete formation of the alkoxide.

-

Etherification: Cool the reaction mixture back to 0 °C and add a methyl halide (e.g., methyl iodide) dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Reduction of 4-Methoxybenzaldehyde (B44291)

Another plausible synthetic route involves the reduction of the aldehyde group of 4-methoxybenzaldehyde to a hydroxymethyl group, followed by the etherification of the resulting alcohol. However, a more direct approach would be the reduction of a suitably protected 4-hydroxybenzaldehyde (B117250) derivative.

Biological Activity and Signaling Pathways

Phenolic compounds are well-known for their diverse biological activities. While extensive research on this compound specifically is limited, its role as a substrate for certain enzymes provides insight into its biological interactions.

Enzymatic Demethylation by Vanillyl-Alcohol Oxidase

A significant biological reaction involving this compound is its oxidative demethylation by the flavoprotein vanillyl-alcohol oxidase (VAO).[8][9] This enzymatic process results in the formation of 4-hydroxybenzaldehyde. The catalytic mechanism involves the reduction of the flavin cofactor in the enzyme.[8][9] The rate of flavin reduction by this compound is a rate-determining step in the overall turnover.[8][9] During this process, a p-quinone methide intermediate of this compound is formed in a complex with the reduced enzyme.[8]

The workflow for this enzymatic reaction can be visualized as follows:

Caption: Enzymatic demethylation of this compound by Vanillyl-Alcohol Oxidase.

Potential Antioxidant and Antimicrobial Properties

Based on the general properties of methoxyphenols, this compound is anticipated to possess antioxidant and antimicrobial activities. Phenolic compounds are known to act as free radical scavengers due to the hydrogen-donating ability of their hydroxyl group. The presence of the methoxymethyl group may modulate this activity. Further research is required to quantify the specific antioxidant and antimicrobial efficacy of this compound.

References

- 1. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. This compound | C8H10O2 | CID 79310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Catalytic mechanism of the oxidative demethylation of this compound by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial Investigation of 4-(Methoxymethyl)phenol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction